2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]-N-phenylacetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Typically, such compounds are synthesized in specialized laboratories under controlled conditions to ensure purity and consistency .
Chemical Reactions Analysis
Types of Reactions
2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]-N-phenylacetamide is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]-N-phenylacetamide involves its interaction with specific molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)-N-propylacetamide
- Other derivatives of pyridin-1(2H)-yl compounds
Uniqueness
2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]-N-phenylacetamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties . This uniqueness makes it valuable in various research and industrial applications .
Biological Activity
2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]-N-phenylacetamide is a synthetic compound with notable biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. Its unique chemical structure, characterized by a piperidine ring and a pyridine moiety, suggests potential interactions with various biological targets.
- Molecular Formula : C18H21N3O4S
- Molecular Weight : 375.4 g/mol
- CAS Number : 1251630-98-4
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various biochemical pathways. Research indicates that it may inhibit bacterial growth by disrupting protein synthesis and nucleic acid production, similar to other known antimicrobial agents .
Biological Activity Overview
The compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
Pathogen | MIC (μg/mL) | Comparison |
---|---|---|
Staphylococcus aureus | 31.108 | Ciprofloxacin: 0.381 |
Escherichia coli | 62.5 | Norfloxacin: 100.31 |
- Antibiofilm Activity : The compound exhibits moderate-to-good antibiofilm activity against MRSA and Staphylococcus epidermidis, indicating its potential in treating biofilm-related infections .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against biofilms formed by clinical isolates of MRSA. Results showed that it significantly reduced biofilm formation at sub-MIC concentrations, highlighting its potential as a therapeutic agent in chronic infections .
- Structure-Activity Relationship (SAR) : Research into the SAR of related compounds revealed that modifications in the piperidine and pyridine rings can enhance biological activity. For instance, introducing different substituents on the phenyl group has been shown to increase potency against specific bacterial strains .
- Quorum Sensing Inhibition : The compound was also tested for its ability to inhibit quorum sensing in Pseudomonas aeruginosa, which is crucial for biofilm formation and pathogenicity. It demonstrated a significant reduction in swarming motility, indicating its potential role in disrupting bacterial communication systems .
Properties
IUPAC Name |
2-(2-oxo-5-piperidin-1-ylsulfonylpyridin-1-yl)-N-phenylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c22-17(19-15-7-3-1-4-8-15)14-20-13-16(9-10-18(20)23)26(24,25)21-11-5-2-6-12-21/h1,3-4,7-10,13H,2,5-6,11-12,14H2,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTHWTSXFHKFQF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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